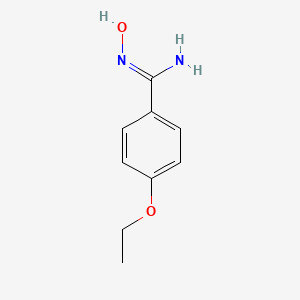
Pimetacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pimetacin can be synthesized through the esterification of indometacin with thioacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid under reflux conditions to facilitate the formation of the thio-ester bond .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, where indometacin is reacted with thioacetic acid in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative under mild reducing conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thio-ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Pimetacin has been explored for various scientific research applications:
Chemistry: Used as a model compound to study thio-ester chemistry and its reactivity.
Biology: Investigated for its role in modulating immune responses through macrophage activation.
Medicine: Potential therapeutic applications in treating inflammatory conditions and preventing thrombosis.
Wirkmechanismus
Pimetacin exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, similar to indometacin. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and antithrombotic effects. Additionally, this compound enhances the chemiluminescence of macrophages, indicating its role in immune response modulation .
Vergleich Mit ähnlichen Verbindungen
Indometacin: The parent compound of Pimetacin, known for its anti-inflammatory properties.
Sulindac: Another thio-ester derivative with similar anti-inflammatory effects.
Diclofenac: A non-thio-ester compound with potent anti-inflammatory and analgesic properties.
Uniqueness: this compound’s uniqueness lies in its thio-ester structure, which imparts distinct chemical reactivity and biological activity compared to its parent compound, indometacin. The presence of the thio-ester group enhances its ability to modulate immune responses and provides a different pharmacokinetic profile .
Eigenschaften
CAS-Nummer |
79992-71-5 |
|---|---|
Molekularformel |
C25H21ClN2O3S |
Molekulargewicht |
465.0 g/mol |
IUPAC-Name |
S-(pyridin-3-ylmethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]ethanethioate |
InChI |
InChI=1S/C25H21ClN2O3S/c1-16-21(13-24(29)32-15-17-4-3-11-27-14-17)22-12-20(31-2)9-10-23(22)28(16)25(30)18-5-7-19(26)8-6-18/h3-12,14H,13,15H2,1-2H3 |
InChI-Schlüssel |
GVHKSMYWAFEEBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC4=CN=CC=C4 |
Kanonische SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC4=CN=CC=C4 |
| 79992-71-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-](/img/structure/B1623131.png)






![1-[3-(Dimethylamino)propyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B1623145.png)

